Methyl (5-bromopyridin-2-yl)carbamate

Descripción general

Descripción

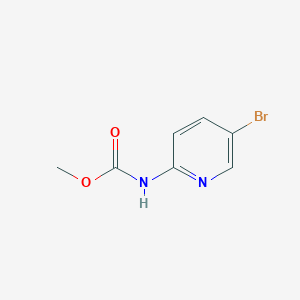

It is a derivative of pyridine and carbamate, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a carbamate group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-bromopyridin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 5-bromopyridin-2-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamate linkage .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and the high purity of the products obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-metallic reagents and recyclable catalysts, can improve the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (5-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: N-oxides of the pyridine ring.

Reduction Products: Dehalogenated pyridine derivatives.

Hydrolysis Products: Corresponding amines and carbon dioxide.

Aplicaciones Científicas De Investigación

Neuropharmacology

Methyl (5-bromopyridin-2-yl)carbamate has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in cholinergic signaling. By inhibiting these enzymes, the compound increases acetylcholine levels in the synaptic cleft, which can enhance cholinergic signaling pathways. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

Anticancer Activity

Recent studies have explored the anticancer properties of carbamate derivatives, including this compound. Research indicates that certain carbamate derivatives exhibit significant growth inhibition against various human cancer cell lines, including lung, colon, melanoma, renal, and breast cancers. The mechanism behind this activity often involves the modulation of cellular signaling pathways that are critical for cancer cell proliferation .

Case Study 1: Alzheimer's Disease Research

A study focused on the effects of this compound on cholinergic signaling pathways demonstrated its potential as a therapeutic agent for Alzheimer's disease. In vitro experiments showed that this compound effectively inhibited AChE activity, leading to increased acetylcholine levels and improved cognitive function in animal models.

Case Study 2: Anticancer Efficacy

In another investigation, this compound derivatives were tested against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited GI50 values below 1 µM across multiple cancer types, suggesting strong anticancer potential. Further studies evaluated their hydrolytic stability in human plasma, revealing promising half-lives that support their viability as therapeutic agents .

Mecanismo De Acción

The mechanism of action of Methyl (5-bromopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate-based inhibitors, which target enzymes such as acetylcholinesterase and proteases . The bromine atom may also contribute to the compound’s binding affinity and specificity by forming halogen bonds with target proteins .

Comparación Con Compuestos Similares

Similar Compounds

Methyl carbamate: A simpler carbamate derivative without the bromine and pyridine moieties.

Ethyl carbamate: Another carbamate derivative with an ethyl group instead of a methyl group.

5-Bromopyridin-2-amine: The precursor to Methyl (5-bromopyridin-2-yl)carbamate, lacking the carbamate group.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the carbamate group, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .

Actividad Biológica

Methyl (5-bromopyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-cancer properties, neuroprotective effects, and mechanisms of action, supported by relevant research findings and case studies.

This compound is a carbamate derivative characterized by the presence of a bromine atom on the pyridine ring. Its molecular structure can be represented as follows:

- Molecular Formula : C8H8BrN2O2

- Molecular Weight : 247.06 g/mol

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound and related carbamate compounds. Notably, carbamate derivatives have shown efficacy against various cancer cell lines.

Case Study: Anti-Cancer Efficacy

A study synthesized several carbamate analogs, including this compound, and evaluated their anti-cancer activity against a panel of sixty human cancer cell lines. Key findings include:

| Compound | Cell Line | GI50 Value (nM) |

|---|---|---|

| 6a | CCRF-CEM | 680 |

| 6e | CCRF-CEM | 620 |

| 6a | MDA-MB-435 | 460 |

| 6e | MDA-MB-468 | 570 |

These compounds exhibited significant growth inhibition against leukemia and solid tumor cell lines, indicating their potential as anti-cancer agents .

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Studies suggest that certain aromatic carbamates enhance autophagy and upregulate anti-apoptotic proteins, contributing to neuroprotection.

Mechanism of Action

The neuroprotective activity is attributed to the following mechanisms:

- Upregulation of Bcl-2 : This protein plays a crucial role in preventing apoptosis.

- Antioxidant Activity : Increased levels of glutathione protect neuronal cells from oxidative stress.

Research indicates that these compounds can ameliorate etoposide-induced apoptosis in neuronal cell lines, suggesting their therapeutic potential in neurodegenerative diseases .

Stability and Metabolic Studies

The stability of this compound in biological systems is crucial for its therapeutic application. Studies have demonstrated that certain carbamate derivatives possess favorable half-lives in human plasma, which enhances their viability as therapeutic agents.

Half-Life Data

Research indicates that some carbamate derivatives exhibit half-lives ranging from 100 to 180 minutes, with specific compounds showing even longer stability . This stability is essential for maintaining effective concentrations of the drug in vivo.

Toxicity Assessments

Assessing the toxicity of this compound is vital for evaluating its safety profile. Preliminary studies have shown that while some derivatives exhibit significant biological activity, they also require careful evaluation for potential hepatotoxicity and other side effects associated with prolonged use .

Propiedades

IUPAC Name |

methyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBRWUNZRUBCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355079 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207922-56-3 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.